Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)-
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Overview
Description
Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3-phenyl-1,2-propadienyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar methodologies to those used in laboratory synthesis are employed, with scale-up considerations to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and include factors such as temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new benzene derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structural features may make it a candidate for studying interactions with biological molecules.
Medicine: The compound could be explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)- exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)- include other benzene derivatives with different substituents, such as:
- Benzene, 1-(3-phenyl-1,2-propadienyl)-4-methyl-
- Benzene, 1-(3-phenyl-1,2-propadienyl)-4-chloro-
- Benzene, 1-(3-phenyl-1,2-propadienyl)-4-bromo-
Uniqueness
The uniqueness of Benzene, 1-(3-phenyl-1,2-propadienyl)-4-(trifluoromethyl)- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61692-98-6 |
---|---|
Molecular Formula |
C16H11F3 |
Molecular Weight |
260.25 g/mol |
InChI |
InChI=1S/C16H11F3/c17-16(18,19)15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-12H |
InChI Key |
BFYOEAXAEBNGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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